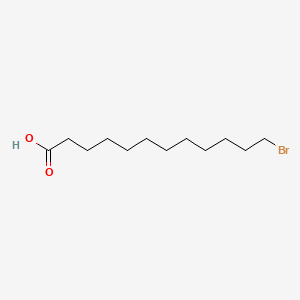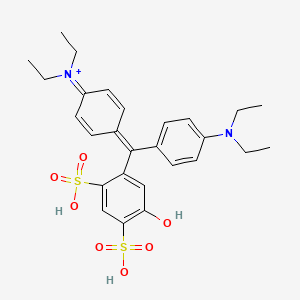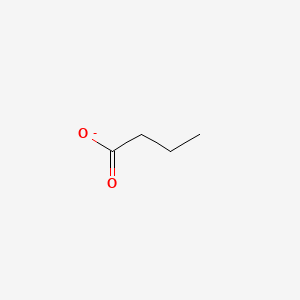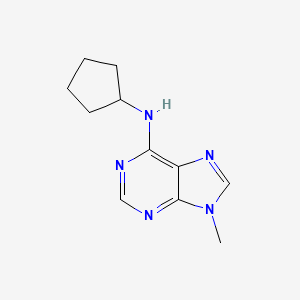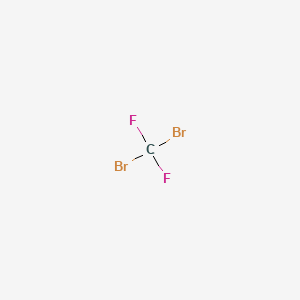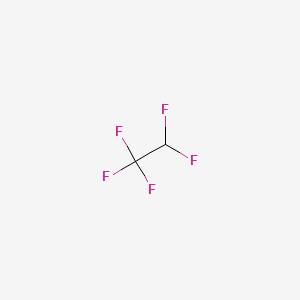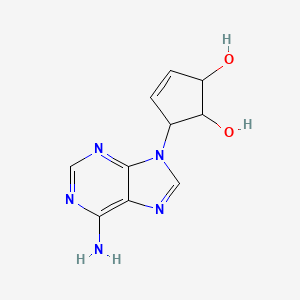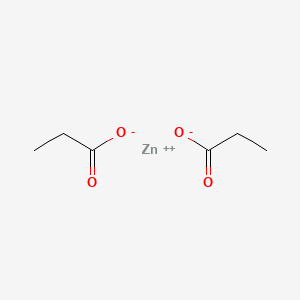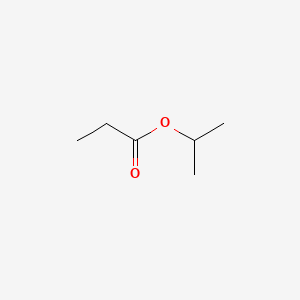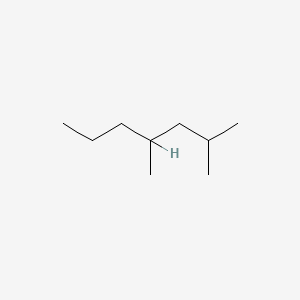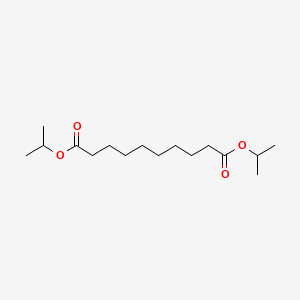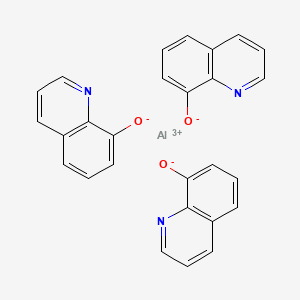
Aluminium tri(quinolin-8-olate)
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Aluminium tri(quinolin-8-olate) can be synthesized through the reaction of aluminium chloride with 8-hydroxyquinoline in the presence of a base such as sodium acetate . The reaction typically involves dissolving 8-hydroxyquinoline in glacial acetic acid, followed by the addition of aluminium chloride and sodium acetate. The mixture is then extracted with chloroform to isolate the product .
Industrial Production Methods: Industrial production of aluminium tri(quinolin-8-olate) follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: Aluminium tri(quinolin-8-olate) undergoes various chemical reactions, including:
Reduction: Reduction reactions can also occur, although they are less common.
Substitution: The quinolin-8-olate ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Ligand exchange reactions often involve the use of other chelating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation states of aluminium, while substitution reactions can produce a variety of aluminium complexes with different ligands .
Scientific Research Applications
Aluminium tri(quinolin-8-olate) has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which aluminium tri(quinolin-8-olate) exerts its effects involves its ability to coordinate with metal ions and form stable complexes . The compound’s electronic properties are influenced by the nature of the quinolin-8-olate ligands and their interaction with the aluminium center . This interaction affects the compound’s fluorescence and electron transport properties, making it highly effective in OLED applications .
Comparison with Similar Compounds
Tris(8-hydroxyquinolinato)gallium: Similar in structure but with gallium instead of aluminium.
Tris(8-hydroxyquinolinato)indium: Another similar compound with indium replacing aluminium.
Uniqueness: Aluminium tri(quinolin-8-olate) is unique due to its optimal balance of stability, electron transport, and emitting properties, which make it particularly suitable for use in OLEDs . Its relatively low cost and ease of synthesis further enhance its appeal compared to similar compounds .
Properties
CAS No. |
24731-66-6 |
|---|---|
Molecular Formula |
C9H7AlNO |
Molecular Weight |
172.14 g/mol |
IUPAC Name |
aluminum;quinolin-8-olate |
InChI |
InChI=1S/C9H7NO.Al/c11-8-5-1-3-7-4-2-6-10-9(7)8;/h1-6,11H; |
InChI Key |
XAIDAKZDWHHFGM-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)[O-])N=CC=C2.C1=CC2=C(C(=C1)[O-])N=CC=C2.C1=CC2=C(C(=C1)[O-])N=CC=C2.[Al+3] |
Canonical SMILES |
C1=CC2=C(C(=C1)O)N=CC=C2.[Al] |
Key on ui other cas no. |
24731-66-6 |
Synonyms |
tris-(8-hydroxyquinoline)aluminum |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
